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molecular formula C11H13N B8702730 3-(Cyclopentylidenemethyl)pyridine CAS No. 124034-68-0

3-(Cyclopentylidenemethyl)pyridine

Cat. No. B8702730
M. Wt: 159.23 g/mol
InChI Key: GPDXWHOLMAUDMR-UHFFFAOYSA-N
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Patent
US05246950

Procedure details

A suspension of cyclopentyltriphenylphosphonium bromide (226 g, 0.55 mol) in anhydrous tetrahydrofuran (1000 ml) at 2° C. was treated with vigorous stirring under an atmosphere of argon, with potassium t-butoxide (61.7 g, 0.55 mol). The dark red mixture was stirred at 5° C. for 80 minutes and then treated with pyridine-3-carbaldehyde (58.9 g, 0.55 mol) during a period of 20 minutes. The reaction mixture was stirred at 0° C. for 2 hours and then at 20° C. for 18 hours. The tetrahydrofuran was removed in vacuo (30° C.; 14 mmHg) and the residue extracted with pentane (2×500 ml) After treatment with decolourising charcoal (5 g), the mixture was filtered through a plug of flash silica gel (Merck 70-230 mesh; 13 cm×2 cm diameter). The filtrate was concentrated in vacuo (30° C., 14 mmHg; then 20° C., 0.01 mmHg) to afford 3-cyclopentylidenemethylpyridine (54 g, 0.34 mol) as an orange oil which was used without further purification;
Quantity
226 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
61.7 g
Type
reactant
Reaction Step Two
Quantity
58.9 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br-].[CH:2]1([P+](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[CH2:6][CH2:5][CH2:4][CH2:3]1.CC(C)([O-])C.[K+].[N:32]1[CH:37]=[CH:36][CH:35]=[C:34]([CH:38]=O)[CH:33]=1>O1CCCC1>[C:2]1(=[CH:38][C:34]2[CH:33]=[N:32][CH:37]=[CH:36][CH:35]=2)[CH2:3][CH2:4][CH2:5][CH2:6]1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
226 g
Type
reactant
Smiles
[Br-].C1(CCCC1)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1000 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
61.7 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
58.9 g
Type
reactant
Smiles
N1=CC(=CC=C1)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The dark red mixture was stirred at 5° C. for 80 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was treated
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 0° C. for 2 hours
Duration
2 h
WAIT
Type
WAIT
Details
at 20° C. for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The tetrahydrofuran was removed in vacuo (30° C.; 14 mmHg)
EXTRACTION
Type
EXTRACTION
Details
the residue extracted with pentane (2×500 ml) After treatment with decolourising charcoal (5 g)
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a plug of flash silica gel (Merck 70-230 mesh; 13 cm×2 cm diameter)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo (30° C., 14 mmHg

Outcomes

Product
Details
Reaction Time
80 min
Name
Type
product
Smiles
C1(CCCC1)=CC=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.34 mol
AMOUNT: MASS 54 g
YIELD: CALCULATEDPERCENTYIELD 61.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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